molecular formula C15H15BrN2O2 B13175688 3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13175688
M. Wt: 335.20 g/mol
InChI Key: MLVSJJFVINSOSJ-UHFFFAOYSA-N
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Description

3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H15BrN2O2 This compound is notable for its unique structure, which includes a brominated aromatic ring, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method starts with the bromination of 3-methylphenyl compounds to introduce the bromine atom. This is followed by the formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alkanes .

Scientific Research Applications

3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpropiophenone: This compound has a similar brominated aromatic ring but lacks the piperidine and nitrile groups.

    3-Bromo-2-methylbenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the nitrile group.

    2-Bromo-1-phenyl-1-butanone: Another brominated compound with a different carbon chain structure .

Uniqueness

3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its combination of a brominated aromatic ring, a piperidine ring, and a nitrile group.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-[1-(2-bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H15BrN2O2/c1-10-4-2-6-12(14(10)16)18-9-3-5-11(15(18)20)13(19)7-8-17/h2,4,6,11H,3,5,7,9H2,1H3

InChI Key

MLVSJJFVINSOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)Br

Origin of Product

United States

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